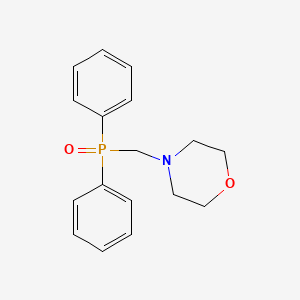
(morpholinomethyl)diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(morpholinomethyl)diphenylphosphine oxide is an organic compound with the molecular formula C17H20NO2P. It is a derivative of morpholine, featuring a diphenylphosphoryl group attached to the morpholine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (morpholinomethyl)diphenylphosphine oxide typically involves the reaction of morpholine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(morpholinomethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(morpholinomethyl)diphenylphosphine oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of (morpholinomethyl)diphenylphosphine oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the diphenylphosphoryl group.
4-Methylmorpholine: A derivative with a methyl group instead of the diphenylphosphoryl group.
Diphenylphosphine oxide: Lacks the morpholine ring but contains the diphenylphosphoryl group
Uniqueness
(morpholinomethyl)diphenylphosphine oxide is unique due to the presence of both the morpholine ring and the diphenylphosphoryl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H20NO2P |
|---|---|
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
4-(diphenylphosphorylmethyl)morpholine |
InChI |
InChI=1S/C17H20NO2P/c19-21(16-7-3-1-4-8-16,17-9-5-2-6-10-17)15-18-11-13-20-14-12-18/h1-10H,11-15H2 |
InChI-Schlüssel |
ZDEKTDYYYBITIR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















